molecular formula C20H6F34N2O6 B13422339 Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid

Cat. No.: B13422339
M. Wt: 1016.2 g/mol
InChI Key: VCTTYFSSBXTGEU-UHFFFAOYSA-N
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Description

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is a highly fluorinated compound known for its unique chemical properties. It is characterized by its molecular formula C20H6F34N2O6 and a molecular weight of 1016.2171 . This compound is part of the perfluoroalkyl substances (PFAS) family, which are widely recognized for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid involves multiple steps, typically starting with the preparation of the perfluorinated precursor. The process often includes:

    Fluorination: Introduction of fluorine atoms into the organic precursor.

    Amidation: Reaction of the fluorinated precursor with ethylenediamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle highly reactive fluorinating agents. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various perfluorinated derivatives, which retain the stability and resistance to degradation characteristic of PFAS.

Scientific Research Applications

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its bioaccumulation and toxicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance materials, including coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism by which Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid exerts its effects is primarily through its interaction with biological membranes and proteins. The compound’s high fluorine content allows it to form strong interactions with hydrophobic regions of proteins and lipid bilayers, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: Another perfluorinated compound with similar stability and resistance to degradation.

    Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, methyl ester: A methyl ester derivative with similar chemical properties.

Uniqueness

Ethylenediamide perfluoro(2,5-dimethyl-3,6-dioxa)nonanoic acid is unique due to its specific structure, which includes both ethylenediamide and perfluorinated segments. This combination imparts unique chemical properties, including enhanced stability and resistance to degradation, making it valuable for various applications.

Properties

Molecular Formula

C20H6F34N2O6

Molecular Weight

1016.2 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-[2-[[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl]amino]ethyl]propanamide

InChI

InChI=1S/C20H6F34N2O6/c21-5(11(29,30)31,59-19(51,52)9(27,15(41,42)43)61-17(47,48)7(23,24)13(35,36)37)3(57)55-1-2-56-4(58)6(22,12(32,33)34)60-20(53,54)10(28,16(44,45)46)62-18(49,50)8(25,26)14(38,39)40/h1-2H2,(H,55,57)(H,56,58)

InChI Key

VCTTYFSSBXTGEU-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

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